![molecular formula C18H20N2O3S B5708508 N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide derivatives involves a series of reactions starting from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran. These compounds have been evaluated for their anticancer activity, with specific derivatives exhibiting potent activity against various human tumor cell lines. The synthesis process involves amidation reactions, highlighting the compound's complex synthetic route and its relevance in producing potential anticancer agents (Żołnowska et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques, including NMR and mass spectroscopy. These studies provide insights into the compound's structural features, essential for understanding its chemical behavior and biological activity. The presence of the quinolinyl moiety is significant, as it is often associated with various biological activities (Chen Bin, 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their ability to undergo various chemical transformations. These reactions are pivotal in modifying the compound's structure to enhance its biological activity or to understand its mechanism of action. For instance, these compounds have shown to induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents (Kim et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applicability in various formulations and its overall stability. Studies on related benzenesulfonamide derivatives have provided insights into their crystalline structures, which are essential for understanding the compound's physical characteristics and its interactions in biological systems (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical and biological environments. The synthesis and bioactivity studies of quinoline derivatives, including their inhibitory effects on enzymes like carbonic anhydrases, highlight the importance of understanding these chemical properties for drug design and development (Al-Sanea et al., 2019).
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Some quinazolinone derivatives have been found to inhibit BET bromodomains, which play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(20-14-6-8-15-7-4-5-11-17(15)20)12-13-19-24(22,23)16-9-2-1-3-10-16/h1-5,7,9-11,19H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCNNZNTGYSNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5708447.png)
![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
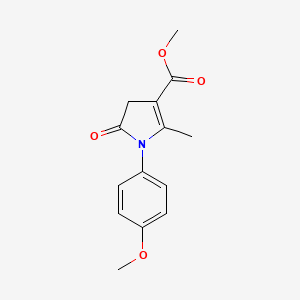
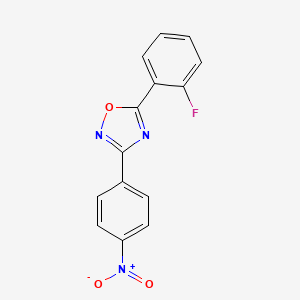
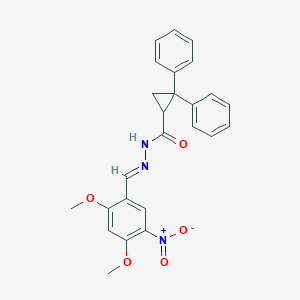

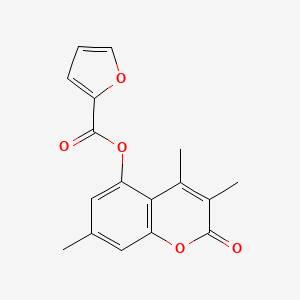
![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)
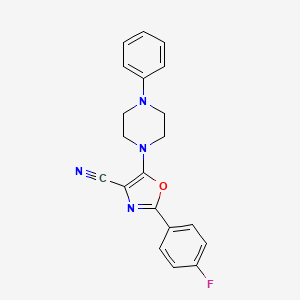

![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)